Mu Opioid Receptor Affinity Enhancement with 2,6-Dimethyltyrosine Substitution
In a direct head-to-head comparison within the same peptide scaffold, substituting the N-terminal tyrosine residue with 2,6-dimethyltyrosine (Dmt) resulted in a 356-fold increase in mu opioid receptor binding affinity. The [L-Dmt¹]Enk analog exhibited dramatically enhanced receptor engagement relative to the native Leu-enkephalin peptide [1].
| Evidence Dimension | Mu opioid receptor binding affinity (rat brain membrane assay) |
|---|---|
| Target Compound Data | [L-Dmt¹]Enk analog (IC₅₀ not numerically reported; 356-fold relative improvement) |
| Comparator Or Baseline | Native Leu-enkephalin (Enk) with Tyr at position 1 |
| Quantified Difference | 356-fold increased binding affinity |
| Conditions | Rat brain receptor binding assay using [³H]DAGO as radioligand |
Why This Matters
This 356-fold affinity improvement demonstrates that Dmt-containing ligands require substantially lower concentrations to achieve receptor occupancy, a critical parameter for selecting building blocks in high-sensitivity pharmacological assays.
- [1] Sasaki Y, Sasaki A, Niizuma H, Goto H, Ambo A. Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr. Chem Pharm Bull. 1999;47(10):1506-1509. View Source
